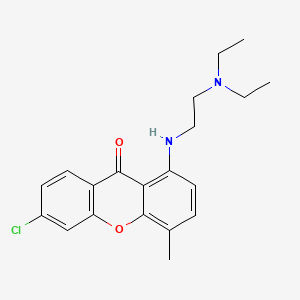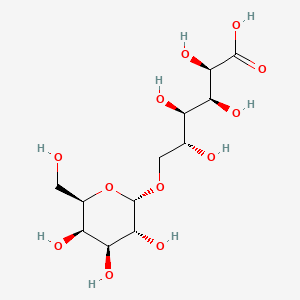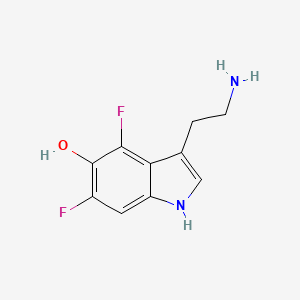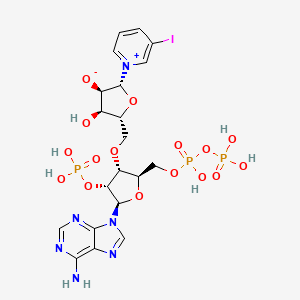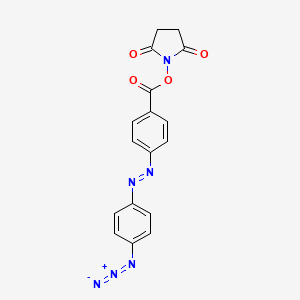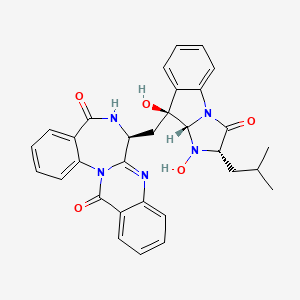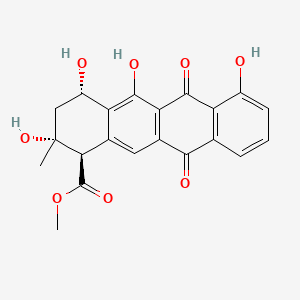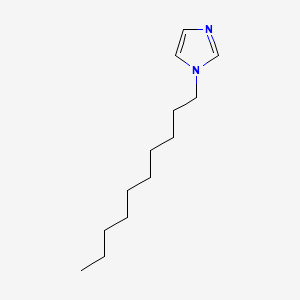
1-癸基-1H-咪唑
描述
1-Decylimidazole is a member of imidazoles.
科学研究应用
咪唑基药物化学:咪唑环,包括1-癸基-1H-咪唑在内,广泛存在于天然和合成分子中。由于其富电子特性,它们以能够与各种酶和受体结合而闻名。这种特性有助于其具有广泛的生物活性。基于咪唑的化合物由于其高治疗效力而被用于治疗疾病,突显了它们的开发价值 (Zhang et al., 2014)。
合成和抗真菌活性:咪唑衍生物,包括1-癸基-1H-咪唑,已被研究用于对念珠菌和曲霉等物种的抗真菌活性。咪唑的苯并咪唑和苯并三唑衍生物显示出有希望的抗真菌性能 (Khabnadideh et al., 2012)。
咪唑的一锅合成:已开发了一种用于取代咪唑(如1-癸基-1H-咪唑)的一锅合成方法,使用各种催化剂。这些化合物由于其多样的生物活性,从抗菌到抗癌,具有广泛的应用 (Gurav et al., 2022)。
区域选择性合成和细胞毒性:已研究了咪唑衍生物的区域选择性合成,可能包括1-癸基-1H-咪唑。一些合成的咪唑衍生物对人类肿瘤细胞系显示出显著的细胞毒性活性,表明它们在癌症治疗中的潜力 (Bellina et al., 2005)。
合成和药理评价:已探索了1H-咪唑衍生物的合成,以评估其作为雌激素受体配体和环氧合酶抑制剂的潜力,表明它们在乳腺癌治疗和炎症控制等领域的治疗应用 (Wiglenda et al., 2005)。
抗微生物药剂:已合成新型咪唑,重点关注其抗微生物活性。这项研究强调了咪唑衍生物在开发新型抗微生物药物方面的潜力 (Narwal et al., 2012)。
安全和危害
作用机制
Target of Action
1-Decyl-1H-imidazole, also known as 1-decylimidazole, is an organic compound . .
Mode of Action
Imidazole compounds are known to interact with various biological targets
Biochemical Pathways
Imidazole, the core structure of 1-Decyl-1H-imidazole, is a key component in several biochemical pathways, including the biosynthesis of histidine and purines . .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
生化分析
Biochemical Properties
1-Decyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives, including 1-Decyl-1H-imidazole, are known to act as inhibitors of certain enzymes, such as acetylcholinesterase . This interaction can lead to the inhibition of enzyme activity, affecting the biochemical pathways in which these enzymes are involved. Additionally, 1-Decyl-1H-imidazole can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
1-Decyl-1H-imidazole has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been reported to exhibit antimicrobial activity, which can affect the growth and survival of bacterial and fungal cells . Furthermore, 1-Decyl-1H-imidazole may impact cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of 1-Decyl-1H-imidazole involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, 1-Decyl-1H-imidazole can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and resulting in increased levels of this neurotransmitter . Additionally, 1-Decyl-1H-imidazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Decyl-1H-imidazole can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can exhibit varying degrees of stability under different conditions, which can affect their biological activity . Long-term exposure to 1-Decyl-1H-imidazole may lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Decyl-1H-imidazole can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity, while at high doses, it may cause toxic or adverse effects . Studies have reported threshold effects, where the biological activity of 1-Decyl-1H-imidazole changes significantly at certain dosage levels . High doses of the compound may lead to toxicity, affecting the health and survival of the animals .
Metabolic Pathways
1-Decyl-1H-imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, 1-Decyl-1H-imidazole can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-Decyl-1H-imidazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, 1-Decyl-1H-imidazole can bind to proteins in the blood, influencing its distribution to different tissues and organs .
Subcellular Localization
The subcellular localization of 1-Decyl-1H-imidazole can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, 1-Decyl-1H-imidazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
1-decylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13-15/h10,12-13H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPIOVUNFZBCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187176 | |
| Record name | N-Decylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33529-02-1 | |
| Record name | 1-Decylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33529-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Decylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033529021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Decylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-decyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-decylimidazole highlighted in the research?
A1: The research primarily focuses on 1-decylimidazole's role as a carrier molecule in polymer inclusion membranes (PIMs) for the selective separation and extraction of heavy metal ions from aqueous solutions. [, , ] This has potential applications in wastewater treatment and metal recovery. []
Q2: How does the structure of 1-decylimidazole contribute to its ability to bind and transport metal ions?
A2: 1-Decylimidazole possesses an imidazole ring with a nitrogen atom that can donate electrons to form coordination complexes with metal ions. [, ] The long alkyl chain (decyl) enhances its hydrophobic character, facilitating its incorporation into the polymer membrane and influencing the transport properties. []
Q3: Which metal ions have been shown to interact with 1-decylimidazole, and what factors influence the selectivity of this interaction?
A3: Studies have demonstrated the interaction of 1-decylimidazole with various heavy metal ions, including zinc(II), cobalt(II), nickel(II), cadmium(II), and lead(II). [, , ] The selectivity of metal ion extraction is influenced by factors such as:
- The concentration of chloride anions in the solution. [] For instance, zinc(II) extraction is most efficient at a chloride concentration of 2M. []
- The specific alkyl substituent on the imidazole ring. Different alkyl chains affect the hydrophobicity of the carrier and the initial flux of metal ion transport. []
- The stability constants of the metal-1-decylimidazole complexes. These constants vary for different metals, influencing the extraction preference. []
Q4: Has the performance of 1-decylimidazole in PIMs been characterized using any imaging techniques?
A4: Yes, Atomic Force Microscopy (AFM) has been utilized to characterize the surface morphology and properties of PIMs incorporating 1-decylimidazole. [, ] This provides insights into the membrane structure and its influence on metal ion transport.
Q5: Beyond metal extraction, are there other applications of 1-decylimidazole mentioned in the research?
A5: Yes, one study investigated the potential of 1-decylimidazole as an inhibitor of a specific enzyme in rat liver microsomes. [] This enzyme, responsible for converting fluorenone oxime to phenanthridinone, was found to be competitively inhibited by 1-decylimidazole. []
Q6: Is there any information available about the stability of 1-decylimidazole in the context of its applications?
A6: While the provided research doesn't delve deep into the stability of 1-decylimidazole itself, one study does examine the thermal stability of PIMs doped with 1-decylimidazole. [] This is important for understanding the membrane's performance under different operating conditions.
Q7: What are the potential environmental benefits and concerns associated with using 1-decylimidazole for metal extraction?
A7: The use of 1-decylimidazole in PIMs for metal extraction offers potential environmental benefits by enabling:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)
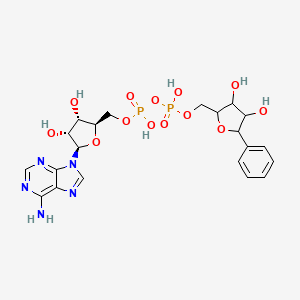

![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)

